![molecular formula C18H19ClFN3O B3817761 N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide](/img/structure/B3817761.png)
N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide
Overview
Description
N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
CPP-115 works by inhibiting the enzyme N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide transaminase, which is responsible for the breakdown of the neurotransmitter N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide. By inhibiting this enzyme, CPP-115 increases the levels of N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide in the brain, which leads to increased inhibition of neuronal activity and a reduction in seizure activity.
Biochemical and physiological effects:
CPP-115 has been shown to increase the levels of N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide in the brain, which leads to increased inhibition of neuronal activity. This results in a reduction in seizure activity and anxiolytic effects. In addition, CPP-115 has been shown to enhance cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using CPP-115 in lab experiments is its potency and selectivity for N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide transaminase. This allows for precise modulation of N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide levels in the brain. However, one limitation of using CPP-115 is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in neurological and psychiatric disorders, such as epilepsy, addiction, and anxiety. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CPP-115 and its potential side effects. Finally, the development of more potent and selective inhibitors of N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide transaminase may lead to the discovery of new therapeutic agents for neurological and psychiatric disorders.
Scientific Research Applications
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, CPP-115 has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, CPP-115 has been shown to enhance cognitive function and memory in animal models.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3-fluoroanilino)piperidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-16-8-1-2-9-17(16)22-18(24)23-10-4-7-15(12-23)21-14-6-3-5-13(20)11-14/h1-3,5-6,8-9,11,15,21H,4,7,10,12H2,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMZXLZKSJBFQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-[(3-fluorophenyl)amino]-1-piperidinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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